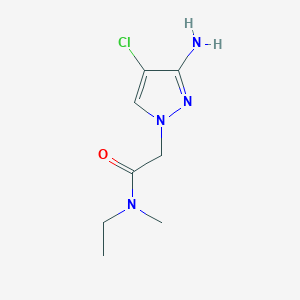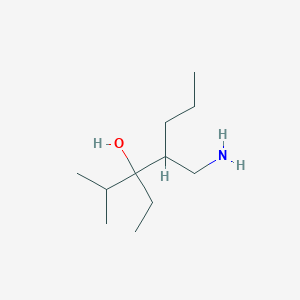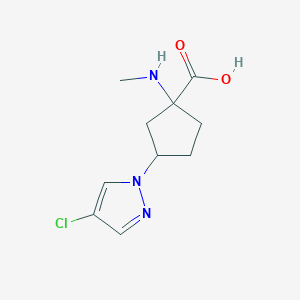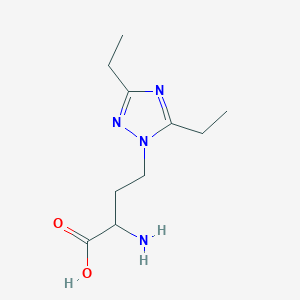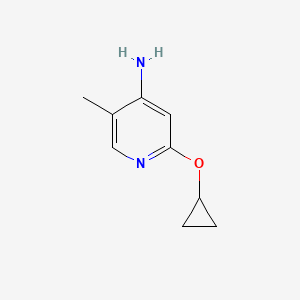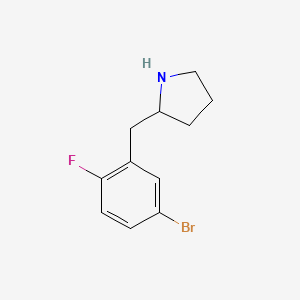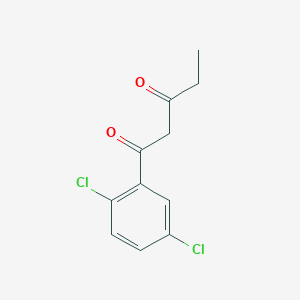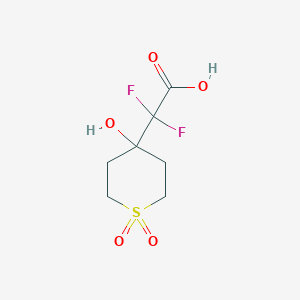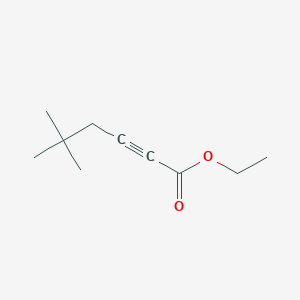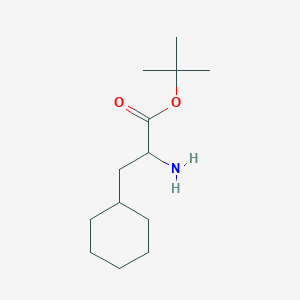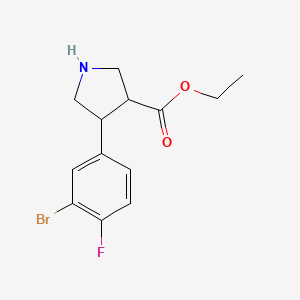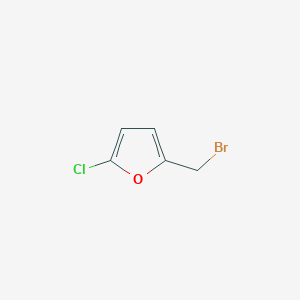
2-(Bromomethyl)-5-chlorofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-chlorofuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromomethyl group at the 2-position and a chlorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chlorofuran typically involves the bromination of 5-chlorofuran-2-carbaldehyde. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-5-chlorofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 2-(methyl)-5-chlorofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted furan derivatives.
- Oxidation reactions produce furanones or other oxygenated compounds.
- Reduction reactions result in the formation of 2-(methyl)-5-chlorofuran.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-chlorofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and organic electronic devices.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-chlorofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)furan: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chlorofuran: Has the bromine and chlorine atoms swapped, leading to different reactivity patterns.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a furan ring, resulting in different chemical properties.
Uniqueness: 2-(Bromomethyl)-5-chlorofuran is unique due to the presence of both bromine and chlorine substituents on the furan ring, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of diverse organic compounds.
Eigenschaften
Molekularformel |
C5H4BrClO |
|---|---|
Molekulargewicht |
195.44 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-chlorofuran |
InChI |
InChI=1S/C5H4BrClO/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
InChI-Schlüssel |
ZBMWCRYKCOIXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



